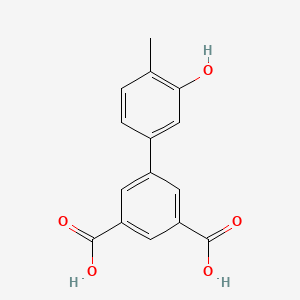
3-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95% (3MPTFP) is an aromatic compound with a molecular formula of C9H9O3F3 that is widely used in scientific research. It is a monofunctional phenol with a single hydroxyl group that is highly reactive in a variety of reactions. 3MPTFP has a wide range of applications in the field of organic synthesis, biochemistry and pharmaceuticals. It has been used for a variety of purposes, such as the synthesis of pharmaceuticals, the synthesis of organic compounds, and the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
3-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as to study the mechanism of action of drugs. It has also been used in the synthesis of organic compounds, such as polymers, and in the synthesis of pharmaceuticals.
Mecanismo De Acción
3-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95% is a monofunctional phenol that is highly reactive in a variety of reactions. It can act as a nucleophile, an electrophile, or a Lewis acid. It can also act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
3-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95% has been used in the study of biochemical and physiological processes. It has been used to study the effects of drugs on the human body, as well as the effects of drugs on the central nervous system. It has also been used to study the mechanism of action of drugs, as well as to study the effects of drugs on the metabolism of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a relatively short amount of time. It is also highly reactive, making it useful for a variety of reactions. However, it is also highly toxic and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for 3-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95%. It could be used to study the effects of drugs on the human body and the central nervous system. It could also be used to study the mechanism of action of drugs and the effects of drugs on the metabolism of cells. Additionally, it could be used to synthesize organic compounds, such as polymers, and to synthesize pharmaceuticals. Finally, it could be used to study the biochemical and physiological effects of drugs.
Métodos De Síntesis
3-Methyl-5-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized from the reaction of 3-methyl-5-trifluoromethoxyphenol and phenol in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out in an inert atmosphere and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
Propiedades
IUPAC Name |
3-methyl-5-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-5-11(7-12(18)6-9)10-3-2-4-13(8-10)19-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDACEBQQOIVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684012 |
Source


|
| Record name | 5-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-46-5 |
Source


|
| Record name | 5-Methyl-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




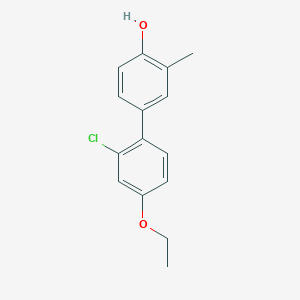

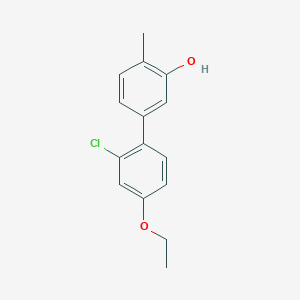

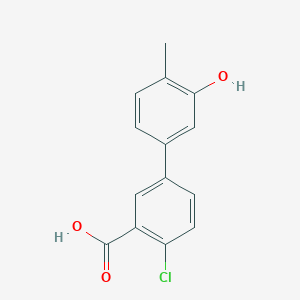
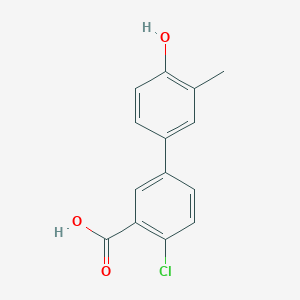
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372393.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372405.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372410.png)
